molecular formula C12H10FNO B1368062 2-(3-Fluorophenoxy)aniline CAS No. 640766-67-2

2-(3-Fluorophenoxy)aniline

Cat. No.: B1368062
CAS No.: 640766-67-2
M. Wt: 203.21 g/mol
InChI Key: OIZHDJAXAOGJCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(3-Fluorophenoxy)aniline involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

The reaction proceeds by oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronic acid, and finally reductive elimination to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process often involves recrystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenoxy)aniline can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones or nitroso compounds.

    Reduction: Can be reduced to form amines or other reduced derivatives.

    Substitution: Can undergo nucleophilic aromatic substitution, especially at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium hydride (NaH) in polar aprotic solvents.

Major Products Formed

Scientific Research Applications

2-(3-Fluorophenoxy)aniline is used in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a precursor for developing pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenoxy)aniline depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: Similar structure but lacks the phenoxy group.

    3-Fluoroaniline: Similar structure but lacks the phenoxy group.

    4-Fluoroaniline: Similar structure but lacks the phenoxy group.

Uniqueness

2-(3-Fluorophenoxy)aniline is unique due to the presence of both the fluorine atom and the phenoxy group, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZHDJAXAOGJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599131
Record name 2-(3-Fluorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640766-67-2
Record name 2-(3-Fluorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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